(R)-3-(Anthracen-9-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
CAS No.: 128050-98-6
Cat. No.: VC21546234
Molecular Formula: C22H23NO4
Molecular Weight: 365.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 128050-98-6 |
|---|---|
| Molecular Formula | C22H23NO4 |
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | (2R)-3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C22H23NO4/c1-22(2,3)27-21(26)23-19(20(24)25)13-18-16-10-6-4-8-14(16)12-15-9-5-7-11-17(15)18/h4-12,19H,13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1 |
| Standard InChI Key | GYXDEFFXDFOZMJ-LJQANCHMSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O |
| SMILES | CC(C)(C)OC(=O)NC(CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O |
Introduction
Chemical Identity and Structure
Nomenclature and Classification
(R)-3-(Anthracen-9-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is classified as a modified amino acid derivative. The compound is registered with the CAS number 128050-98-6 and is also known by its simplified name Boc-D-9-Anthrylalanine . The "D" designation in the common name refers to the absolute configuration at the alpha carbon, corresponding to the (R) stereochemistry indicated in the systematic name. This compound belongs to the family of N-protected unnatural amino acids, specifically those containing aromatic polycyclic substituents.
Structural Features
The compound features several distinct structural elements that contribute to its chemical identity. The backbone consists of a propanoic acid with an amino group at the C2 position, resembling the amino acid alanine. The amino group is protected with a tert-butoxycarbonyl (Boc) group, which is a common protecting group in peptide chemistry. What makes this compound unique is the presence of an anthracene ring system attached at the 9-position to the C3 of the propanoic acid backbone. This substitution of the methyl group of alanine with an anthracene moiety creates a significantly modified amino acid with distinctive properties.
Physical and Chemical Properties
Chemical Properties
The chemical reactivity of (R)-3-(Anthracen-9-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is determined by its functional groups. The carboxylic acid moiety can participate in esterification and amide formation reactions, making it suitable for peptide coupling. The Boc-protected amino group remains stable under basic and neutral conditions but can be selectively deprotected under acidic conditions (typically using trifluoroacetic acid). The anthracene ring system provides opportunities for photochemical reactions and fluorescence applications due to its extended conjugated π-system.
Spectroscopic Properties
Based on related compounds like those described in search result , the compound would display characteristic spectroscopic properties. In 1H-NMR spectroscopy, the anthracene moiety typically shows signals in the aromatic region ranging from 7.62 to 8.77 ppm. The alpha-hydrogen of the amino acid would appear at approximately 4.20 ppm as a quartet if coupled with a methyl group, while the Boc group would give a characteristic singlet at approximately 1.4 ppm for the nine tert-butyl protons .
Comparative Analysis with Related Compounds
Structural Relatives
Several structurally related compounds appear in the search results that help contextualize the properties of (R)-3-(Anthracen-9-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid. Table 1 presents a comparative analysis of these compounds.
Table 1: Comparison of (R)-3-(Anthracen-9-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Difference |
|---|---|---|---|---|
| (R)-3-(Anthracen-9-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid | C22H23NO4 | 365.42 (calculated) | 128050-98-6 | Reference compound |
| 2-Amino-3-(9-anthryl)propanoic acid | C17H15NO2 | 265.31 | 76932-40-6 | Lacks Boc protection group |
| 3-(anthracen-9-yl)propanoic acid | C17H14O2 | 250.3 | 41034-83-7 | Lacks amino group and Boc protection |
| (R)-3-acetamido-2-(tert-butoxycarbonylamino)propanoic acid | C10H18N2O5 | 246.26 | 45270113 | Contains acetamido instead of anthracen-9-yl group |
Property Comparisons
The unprotected counterpart, 2-Amino-3-(9-anthryl)propanoic acid, has a lower molecular weight (265.31 g/mol) and likely exhibits greater water solubility due to the free amino group . Its XLogP3 value is reported as 1.1, indicating moderate lipophilicity . In contrast, the Boc-protected version would be expected to have higher lipophilicity due to the addition of the tert-butyl group.
3-(anthracen-9-yl)propanoic acid lacks the amino functionality altogether and has a molecular weight of 250.3 g/mol . This compound represents a simpler structural analog that maintains the anthracene-propionic acid connection but lacks the amino acid character of the title compound.
Applications and Research Significance
Pharmaceutical Applications
(R)-3-(Anthracen-9-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is described as a pharmaceutical raw material, suggesting its relevance in drug discovery and development processes . The protected amino acid structure makes it particularly useful as a building block for peptide synthesis, especially for the creation of peptides containing unnatural amino acids with enhanced properties.
Chemical Biology Applications
The anthracene moiety provides fluorescent properties that can be exploited in biological imaging and for tracking purposes. When incorporated into peptides or proteins, this unnatural amino acid could serve as an intrinsic fluorescent probe for studying protein-protein interactions, protein folding, or cellular localization.
Applications in Asymmetric Synthesis
The chiral nature of the molecule, with its defined (R) stereochemistry, makes it potentially valuable in asymmetric synthesis applications. Amino acids and their derivatives often serve as chiral auxiliaries or catalysts in enantioselective transformations, and the unique structural features of this compound could provide distinct stereochemical control in such applications.
Characterization Data
Physical Data
Table 2: Physical and Chemical Properties of (R)-3-(Anthracen-9-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
Spectroscopic Characterization
Based on information from related compounds, particularly those containing both Boc-protected amino acids and anthracene moieties, several spectroscopic characteristics can be anticipated. The IR spectrum would likely show characteristic bands for the carboxylic acid (C=O stretch at approximately 1700-1730 cm-1), the carbamate from the Boc group (C=O stretch at approximately 1680-1700 cm-1), and the aromatic C=C stretches from the anthracene moiety .
In mass spectrometry, the compound would be expected to show a molecular ion peak corresponding to its molecular weight, with fragmentation patterns likely including the loss of the Boc group (loss of C4H8 followed by CO2) and fragments corresponding to the anthracene moiety.
Current Research and Development
Research Applications
Recent research has explored the development of derivatives incorporating this compound's structural elements. For example, search result describes the synthesis of (2S)-[3-(anthracen-9-yl)-4,5-dihydroisoxazol-5-yl]methyl 2-[(tert-butoxycarbonyl)amino]propanoate, which represents a more complex derivative featuring an isoxazoline ring system . This suggests ongoing interest in developing novel compounds with enhanced or modified properties based on the anthracene-amino acid scaffold.
Future Research Directions
Several promising avenues for future research with (R)-3-(Anthracen-9-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid include:
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Development of fluorescent peptide-based sensors for biological applications
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Incorporation into peptidomimetics with enhanced pharmacokinetic properties
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Exploration of photochemical applications leveraging the anthracene moiety
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Investigation of potential DNA-binding properties for therapeutic applications
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